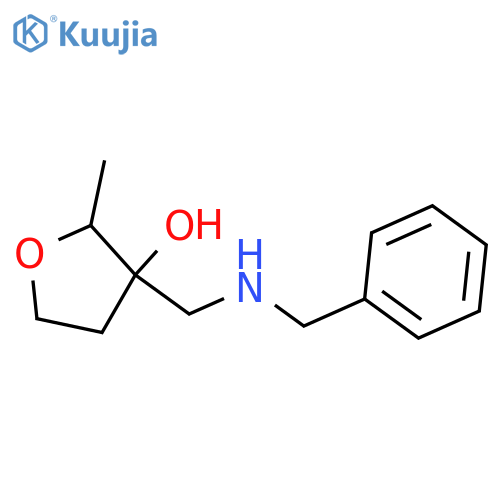Cas no 1695402-54-0 (3-(benzylamino)methyl-2-methyloxolan-3-ol)

1695402-54-0 structure
商品名:3-(benzylamino)methyl-2-methyloxolan-3-ol
3-(benzylamino)methyl-2-methyloxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-[(benzylamino)methyl]-2-methyloxolan-3-ol
- 3-(benzylamino)methyl-2-methyloxolan-3-ol
-
- インチ: 1S/C13H19NO2/c1-11-13(15,7-8-16-11)10-14-9-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3
- InChIKey: OJZFCODDXKJJIK-UHFFFAOYSA-N
- ほほえんだ: C(C1(CCOC1C)O)NCC1C=CC=CC=1
3-(benzylamino)methyl-2-methyloxolan-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B412188-100mg |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
| TRC | B412188-50mg |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 50mg |
$ 210.00 | 2022-06-07 | ||
| Enamine | EN300-188323-0.05g |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
| Enamine | EN300-188323-0.25g |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
| A2B Chem LLC | AW13115-500mg |
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 500mg |
$681.00 | 2024-04-20 | |
| 1PlusChem | 1P01BG9N-5g |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 5g |
$2877.00 | 2024-06-19 | |
| 1PlusChem | 1P01BG9N-500mg |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 500mg |
$717.00 | 2025-03-19 | |
| A2B Chem LLC | AW13115-50mg |
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 50mg |
$227.00 | 2024-04-20 | |
| A2B Chem LLC | AW13115-1g |
3-[(Benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 1g |
$862.00 | 2024-04-20 | |
| Enamine | EN300-188323-0.1g |
3-[(benzylamino)methyl]-2-methyloxolan-3-ol |
1695402-54-0 | 95% | 0.1g |
$272.0 | 2023-11-13 |
3-(benzylamino)methyl-2-methyloxolan-3-ol 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
1695402-54-0 (3-(benzylamino)methyl-2-methyloxolan-3-ol) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
